N-(3-chlorophenyl)-2-phenoxybutanamide

Description

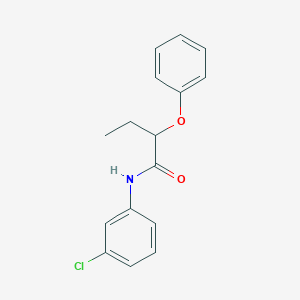

N-(3-Chlorophenyl)-2-phenoxybutanamide is an amide derivative characterized by a 3-chlorophenyl group attached to a phenoxybutanamide backbone. The compound’s core structure suggests it may exhibit biological activity, particularly in antimicrobial or agrochemical contexts, based on comparisons with similar molecules .

Properties

Molecular Formula |

C16H16ClNO2 |

|---|---|

Molecular Weight |

289.75g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-phenoxybutanamide |

InChI |

InChI=1S/C16H16ClNO2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2H2,1H3,(H,18,19) |

InChI Key |

ZHAJKSOTCQWSKO-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2 |

Canonical SMILES |

CCC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position and Electronic Effects: The 3-chlorophenyl group in this compound provides distinct electronic effects compared to the 2-chlorophenyl isomer (e.g., N-(2-chlorophenyl)-2-methylbutanamide). The phenoxybutanamide backbone differs from phenylbutanamide analogs (e.g., N-(3-chloro-2-methylphenyl)-4-phenylbutanamide) by introducing an ether oxygen, which could improve solubility or metabolic stability .

Biological Activity :

- Compounds like 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide demonstrate antimicrobial activity , suggesting that the 3-chlorophenyl group synergizes with heterocyclic moieties to disrupt microbial pathways .

- The epoxide-containing analog (3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide) serves as a synthetic intermediate, highlighting the versatility of chlorophenyl amides in organic synthesis .

Synthetic Relevance :

- The 2023 synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide underscores ongoing interest in chlorophenyl amides for drug discovery, particularly in optimizing pharmacokinetic profiles through extended aromatic systems .

Key Findings and Implications

- Structure-Activity Relationships (SAR) : The position of chlorine and the nature of the amide/ether backbone critically influence biological and physicochemical properties. For instance, antimicrobial activity is enhanced when a 3-chlorophenyl group is paired with a sulfur-containing heterocycle .

- Agrochemical Potential: Compounds like N-(3-chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3) may share functional similarities with known agrochemicals, such as flutolanil (a benzamide fungicide), though direct evidence is lacking .

- Synthetic Challenges: The introduction of bulky substituents (e.g., methoxynaphthyl groups) requires advanced purification techniques, such as column chromatography with hexane/EtOAc gradients, as noted in related syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.